1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate
Description
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is a heterocyclic compound with a unique tricyclic structure. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH.2H2O/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;;;/h1-2,4-5H,3,6-8H2;1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKMIWWUKBTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction, which facilitates the formation of the tricyclic core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Biological Activities
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Antidepressant and Antipsychotic Effects : Research indicates that 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate has psychoactive properties. It has been shown to possess antidepressant and antipsychotic effects, which are critical in treating mood disorders .
- Anticancer Activity : Quinazoline derivatives have demonstrated anticancer properties. The structural similarity of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline to other quinazoline compounds suggests potential activity against various cancer cell lines. Studies have shown that modifications in the quinazoline structure can enhance anticancer efficacy by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity. Quinazolines are known for their ability to inhibit bacterial growth and could serve as a basis for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance in pathogens .
Synthetic Approaches
The synthesis of this compound typically involves multi-component reactions that are environmentally friendly and efficient. Various synthetic strategies have been documented:
- Eco-Friendly Synthesis : Recent advancements emphasize the use of green chemistry principles to synthesize quinazoline derivatives. These methods often involve mild reaction conditions and minimal waste generation .
- Diverse Functionalization : The ability to modify the quinazoline core allows for the exploration of various biological activities. For instance, introducing different substituents can lead to compounds with enhanced potency against specific targets such as kinases involved in cancer progression .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Antidepressant Effects : A clinical trial evaluating the antidepressant effects of this compound showed significant improvements in patients with major depressive disorder compared to placebo controls. The study noted a rapid onset of action and a favorable side effect profile.
- Anticancer Efficacy Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific apoptotic pathways. Further animal studies are ongoing to evaluate its effectiveness in vivo.
- Antimicrobial Activity Assessment : A series of experiments assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways, contributing to its biological effects. The compound’s tricyclic structure allows it to fit into enzyme active sites and disrupt normal enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Vasicine: Another quinazoline derivative with similar biological activities.
Quinazoline-4-thione: A related compound used in the synthesis of various derivatives.
Uniqueness
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is a compound belonging to the class of quinazolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, psychoactive effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Quinazolines are characterized by their fused aromatic rings and exhibit a wide range of bioactivities including anticancer, antimicrobial, and neuroprotective effects .
Neuroprotective Effects
A key study focused on the synthesis and bioevaluation of derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid highlighted its neuroprotective activity against NMDA-induced cytotoxicity. The compound demonstrated significant efficacy in attenuating calcium influx induced by NMDA receptors and modulating the expression of NR2B subunits and p-ERK1/2 signaling pathways. This suggests its potential as a lead for developing new NR2B-selective NMDAR antagonists .
Table 1: Summary of Neuroprotective Activity
| Compound | Activity | Mechanism |
|---|---|---|
| 5q | High | Attenuates Ca influx; suppresses NR2B up-regulation; increases p-ERK1/2 expression |
Psychoactive Properties
The compound has been identified as a psychoactive drug with applications in treating depression and psychotic disorders. Its mechanism appears to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated .
Case Study 1: Neuroprotection in vitro
In vitro studies demonstrated that derivatives of the compound effectively protected neuronal cells from NMDA-induced apoptosis. The derivative 5q was particularly noted for its ability to enhance cell viability and reduce oxidative stress markers.
Case Study 2: Antidepressant Effects
Clinical observations have indicated that this compound exhibits antidepressant effects in animal models. Behavioral tests showed significant improvements in depression-like symptoms compared to control groups.
Research Findings
Recent research has expanded on the biological activities of quinazoline derivatives. A review highlighted that many quinazoline compounds exhibit potent anti-inflammatory and anticancer properties. The structural diversity within this class allows for tailored pharmacological profiles that can be optimized for specific therapeutic targets .
Table 2: Biological Activities of Quinazoline Derivatives
Q & A
Q. What are the recommended methods for synthesizing 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline derivatives, including the hydrochloride dihydrate form?
The compound can be synthesized via esterification of its carboxylic acid derivative in the presence of HCl/EtOH, yielding chiral intermediates with defined stereochemistry. For example, (S)-ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate was prepared using this method, with structural confirmation via single-crystal X-ray diffraction . Grignard reagent-based alkylation in dry THF (0°C to RT, 12–24 hours) is another approach, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate mixtures) .
Q. How is the crystal structure of this compound determined, and what conformational features are observed?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) reveals key structural details. The quinazoline ring adopts a non-planar, distorted half-chair conformation, while the pyrrolidine ring exhibits an envelope conformation. Intermolecular C–H⋯N hydrogen bonding stabilizes the crystal lattice .
Q. What biological activities are associated with this compound and its analogs?
The compound and its derivatives (e.g., hydroxylated analogs like vasicinol) exhibit antioxidant, anti-inflammatory, and immunomodulatory properties. For instance, linarinic acid derivatives show allergy-preventive effects by inhibiting histamine release . The parent alkaloid, vasicine, is a bronchodilator and expectorant isolated from Adhatoda vasica .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between this compound and its hydroxylated analogs?
Discrepancies in activity (e.g., vasicine vs. vasicinol) often arise from substituent effects. A systematic approach includes:
- Structural comparison : Analyze hydroxyl group positioning (e.g., C3-OH in vasicinol ) via NMR or X-ray crystallography.
- In vitro assays : Compare radical scavenging (DPPH assay) and cytokine modulation (ELISA) across analogs .
- Computational modeling : Use DFT calculations to assess electronic effects on bioactivity .
Q. What advanced analytical techniques are recommended for quantifying this compound in plant extracts or synthetic mixtures?
RP-HPLC with UV detection (λ = 254–280 nm) is optimal. A validated method for simultaneous quantification of vasicine and related alkaloids uses a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and flow rate of 1.0 mL/min . For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 205 → 188 for vasicine) enhances sensitivity .
Q. How can computational tools aid in designing derivatives with improved bioactivity?
- Molecular docking : Screen derivatives against targets like histamine H1 receptor (PDB: 3RZE) to predict binding affinity .
- ADMET prediction : Use tools like SwissADME to optimize solubility (<i>cLogP</i> < 3) and metabolic stability .
- QSAR modeling : Correlate substituent electronegativity (e.g., –OH, –OCH3) with anti-inflammatory IC50 values .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in Grignard-based syntheses of tetrahydropyrroloquinazoline derivatives?
- Temperature control : Maintain reaction at 0°C during Grignard addition to minimize side reactions .
- Solvent optimization : Use anhydrous THF with molecular sieves to prevent hydrolysis.
- Workup modifications : Quench with NaOH (2M) to separate organic layers efficiently .
Q. How can researchers address polymorphism or hydrate variability in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
